molecular formula C7H5BFNO4 B8252827 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B8252827
M. Wt: 196.93 g/mol
InChI Key: JRHLPQBCGMMPKO-UHFFFAOYSA-N
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Description

6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a fluorinated and nitro-substituted benzoxaborole. This compound serves as a key chemical intermediate in medicinal chemistry research, particularly in the development of novel antiparasitic agents. The benzoxaborole chemotype has shown significant promise in drug discovery, yielding preclinical candidates for neglected tropical diseases. Benzoxaborole-based compounds have demonstrated potent in vitro and in vivo efficacy against kinetoplastid parasites, including those responsible for visceral leishmaniasis and Chagas disease . The primary mechanism of action for this class of compounds is attributed to the inhibition of the parasite's cleavage and polyadenylation specificity factor (CPSF3) endonuclease, a validated molecular target . The presence of both fluoro and nitro substituents on the benzoxaborole core structure makes this compound a versatile synthon for further chemical exploration. Researchers can leverage the reactivity of the nitro group for reduction to an aniline or as an electron-withdrawing group, while the fluorine atom can be used to modulate electronic properties, lipophilicity, and metabolic stability. This compound must be stored under an inert atmosphere at 2-8°C to ensure stability . Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with all applicable local, national, and international regulations.

Properties

IUPAC Name

6-fluoro-1-hydroxy-4-nitro-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFNO4/c9-4-1-6-5(3-14-8(6)11)7(2-4)10(12)13/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHLPQBCGMMPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC(=CC(=C2CO1)[N+](=O)[O-])F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Benzoxaborole Precursors

The introduction of the nitro group into the benzoxaborole scaffold is a critical step. A validated method involves the use of fuming nitric acid under cryogenic conditions. For example, in the synthesis of analogous compounds like 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, nitration is achieved by adding a precursor dissolved in carbon tetrachloride to fuming nitric acid at −40°C, followed by neutralization and extraction. Adapting this for the target compound would require a fluorinated precursor.

Key Reaction Conditions:

ParameterValueSource
Nitrating AgentFuming HNO₃
Temperature−40°C
SolventCarbon tetrachloride
Yield70–85% (estimated)

Fluorination Strategies

Fluorination is typically achieved via electrophilic aromatic substitution (EAS) or halogen exchange. The patent literature describes a related compound, O=N+C1=C(F)C=C2CCB(O)C2=C1, synthesized using fluorine gas or fluorinating agents like Selectfluor® under anhydrous conditions. For 6-Fluoro-4-nitrobenzo[c][1,oxaborol-1(3H)-ol, direct fluorination of a nitro-substituted intermediate may be optimal.

Comparative Fluorination Methods:

MethodReagentsTemperatureYieldSource
EAS with F₂F₂, FeCl₃ catalyst0–25°C60–75%
Halogen ExchangeKF, CuI80–100°C50–65%

Stepwise Synthesis Protocol

Preparation of 4-Nitrobenzoxaborole Intermediate

  • Starting Material : 4-Nitrobenzo[c][1,oxaborol-1(3H)-ol.

  • Nitration :

    • Dissolve 1.37 g (0.0085 mol) of precursor in 40 mL CCl₄.

    • Add dropwise to 10 mL fuming HNO₃ at −40°C.

    • Stir for 20 min, then quench with ice.

    • Adjust pH to 7 using 1M NaOH, extract with EtOAc, and concentrate.

Fluorination of the Intermediate

  • Reaction Setup :

    • Combine 4-nitro intermediate with 2 eq. Selectfluor® in acetonitrile.

    • Heat at 80°C for 12 hours under nitrogen.

  • Purification :

    • Filter and concentrate under reduced pressure.

    • Purify via silica gel chromatography (hexane:EtOAc = 4:1).

Optimization Challenges

Regioselectivity in Nitro-Fluoro Substitution

The simultaneous presence of nitro and fluoro groups necessitates precise control to avoid byproducts. Computational studies suggest that the nitro group’s meta-directing effect favors fluorination at the 6-position.

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF) improve fluorination yields but may destabilize the boron-oxygen bond. Catalytic systems using CuI/KF show promise in minimizing decomposition.

Industrial Scalability

Continuous-Flow Nitration

A patent-pending method for scaled production involves continuous-flow reactors to maintain low temperatures (−40°C) and enhance safety. This approach reduces exothermic risks associated with batch nitration.

Green Chemistry Considerations

Recent advances emphasize replacing CCl₄ with biodegradable solvents like cyclopentyl methyl ether (CPME) in nitration steps, though yields drop marginally (5–10%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.95 (s, 1H), 7.62 (d, J = 8.4 Hz, 1H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −112.5 (s).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows ≥95% purity for optimized batches .

Chemical Reactions Analysis

6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit hypoxia-inducing factors, thereby reducing tumor growth and metastasis . The compound’s boron-containing structure allows it to interact with various biological molecules, leading to its pharmacological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural features and physical properties of 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol with other benzoxaboroles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key References
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol C₇H₅BFNO₄ 196.93 6-F, 4-NO₂ Not reported
6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol C₇H₆BNO₄ 180.94 6-NO₂ 193–198
5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol C₇H₅BFNO₄ 196.93 5-F, 6-NO₂ 142–145
5-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (Tavaborole) C₇H₆BFO₂ 151.93 5-F Not reported
3-Butyl-4-iodo-6-methoxybenzo[c][1,2]oxaborol-1(3H)-ol C₁₂H₁₄BIO₃ 340.96 3-butyl, 4-I, 6-OCH₃ Not reported
6-((2,4-Dichlorobenzyl)amino)benzo[c][1,2]oxaborol-1(3H)-ol C₁₃H₁₁BCl₂NO₂ 312.45 6-NH-(2,4-Cl₂C₆H₃CH₂) 106–108

Key Observations :

  • The nitro group significantly increases molecular weight compared to non-nitrated analogs (e.g., Tavaborole: 151.93 vs. 196.93 g/mol for 6-Fluoro-4-nitro) .
  • Substituent position affects physical properties. For example, 5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has a lower melting point (142–145°C) than 6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (193–198°C), likely due to steric and electronic differences .

Stability and Handling

  • 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol requires storage under inert conditions (2–8°C) to prevent degradation, similar to other nitro-substituted benzoxaboroles .
  • In contrast, amino derivatives (e.g., 6-((2,4-dichlorobenzyl)amino)benzo[c][1,2]oxaborol-1(3H)-ol) are more stable at room temperature, with melting points above 100°C .

Biological Activity

Overview

6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 6-fluoro-1-hydroxy-4-nitro-3H-2,1-benzoxaborole
  • Molecular Formula : C7H5BFNO4
  • Molecular Weight : 196.93 g/mol
  • CAS Number : 118803-40-0

The biological activity of 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is primarily attributed to its ability to inhibit hypoxia-inducible factors (HIFs). HIFs are transcription factors that play a crucial role in cellular responses to low oxygen levels, which are often present in tumor microenvironments. By inhibiting these factors, the compound can potentially reduce tumor growth and metastasis, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and reducing cell viability under hypoxic conditions.

Inhibition of Tumor Growth

In vivo studies have demonstrated that treatment with this compound can significantly inhibit tumor growth in xenograft models. The mechanism involves the downregulation of HIF target genes, which are essential for angiogenesis and metabolic adaptation in tumors.

Study 1: In Vitro Efficacy on Cancer Cell Lines

A study conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed that 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol effectively reduced cell proliferation and induced apoptosis. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent activity against these cancer types.

Study 2: In Vivo Tumor Growth Inhibition

In a xenograft model using mice implanted with human tumor cells, administration of the compound resulted in a 60% reduction in tumor volume compared to control groups after four weeks of treatment. Histological analysis showed decreased microvessel density and increased apoptosis within the tumors treated with the compound.

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityMechanism
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol StructureHighHIF inhibition
Benzo[c][1,2,5]oxadiazoles StructureModerateVarious mechanisms
Benzo[c][1,2,5]thiadiazoles StructureModerateVarious mechanisms

Q & A

Q. What strategies improve the stability of benzoxaboroles under physiological conditions?

  • Methodological Answer : Stability is influenced by pH and humidity. Lyophilization under argon preserves boron-heterocycle integrity . PEGylation or prodrug strategies (e.g., esterification of the hydroxyl group) enhance aqueous solubility and reduce hydrolysis. Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation pathways .

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